molecular formula C15H14N4S B7468285 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine

4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine

Cat. No. B7468285
M. Wt: 282.4 g/mol
InChI Key: VIVVHXALFQTAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPTP is a member of the triazole family, and its chemical structure includes a pyridine ring, a triazole ring, and a methylphenyl group.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has also been shown to bind to certain receptors in the body, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has been shown to have various biochemical and physiological effects in the body, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases such as arthritis and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is relatively expensive compared to other compounds, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine in scientific research. One direction is the development of 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the mechanism of action of 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine, which may lead to the discovery of new therapeutic targets. Additionally, the use of 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine in the synthesis of metal complexes and other biologically active compounds may lead to the development of new materials with unique properties.

Synthesis Methods

4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine can be synthesized using a variety of methods, including the reaction of 2-methylphenyl hydrazine with 4-bromo-5-methylthiophene-2-carboxaldehyde, followed by the addition of pyridine-3-carboxylic acid and sodium azide. Another method involves the reaction of 2-methylphenyl hydrazine with 4-bromo-5-methylthiophene-2-carboxylic acid, followed by the addition of pyridine-3-carboxaldehyde and sodium azide. Both methods result in the formation of 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine with high yield and purity.

Scientific Research Applications

4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has been used in various scientific research applications, including as a ligand for the synthesis of metal complexes, as a fluorescent probe for the detection of metal ions, and as a potential drug candidate for the treatment of cancer and other diseases. 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has also been used as a building block for the synthesis of other biologically active compounds.

properties

IUPAC Name

4-[4-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-11-5-3-4-6-13(11)19-14(17-18-15(19)20-2)12-7-9-16-10-8-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVVHXALFQTAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine

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